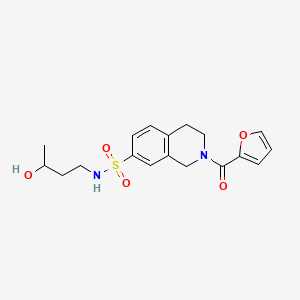

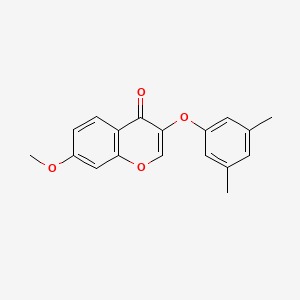

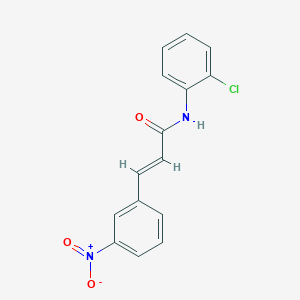

![molecular formula C20H22N2O4S B5508595 (4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)

(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multistep reaction sequences. For example, Ahmad et al. (2019) described the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine 5,5‐dioxides via a multistep process starting with methyl anthranilate coupled with methane sulfonyl chloride, leading to various benzothiazine derivatives after ring closure and multicomponent reactions (Ahmad et al., 2019). Such methodologies highlight the complexity and creativity required in the chemical synthesis of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography and NMR spectroscopy. Lynch et al. (1994) provided insight into the molecular structures of pyrazine derivatives through X-ray diffraction methods, demonstrating the importance of structural analysis in understanding compound properties (Lynch et al., 1994).

Chemical Reactions and Properties

Chemical reactivity and properties of such compounds can be diverse. The study by Khazaei et al. (2015) on the catalytic synthesis of pyran and pyrazole derivatives underlines the chemical versatility and reactivity of heterocyclic compounds under various conditions (Khazaei et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing novel pyrazine derivatives and their complexes. The synthesis processes often involve multi-step reactions, including condensation, cyclocondensation, and reactions with hydrazine hydrate or hydroxylamine, leading to a variety of heterocyclic compounds. These synthesized compounds are characterized using techniques such as FT-IR, NMR, MS, and elemental analysis to confirm their structures (Elotmani et al., 2002; Board et al., 2009).

Antimicrobial and Antifeedant Activity

Research into the biological activity of pyrazine derivatives has shown promising antimicrobial properties. Some derivatives have been synthesized and tested for their in vitro antifungal and antibacterial activities, revealing potential as antimicrobial agents (Dobaria et al., 2003). Additionally, certain pyrazolin-5-one derivatives exhibit significant antifeedant activity, offering potential applications in agricultural pest management (Patel et al., 2020).

Application in Catalysis

Some studies have explored the use of specific pyrazine derivatives as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the one-pot synthesis of various heterocyclic compounds, demonstrating the versatility and applicability of pyrazine derivatives in catalytic processes (Khazaei et al., 2015).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids, a class of compounds related to pyrazine derivatives, have been synthesized and evaluated for their vasodilatation properties. This research highlights the potential of such compounds in developing new therapeutic agents for treating cardiovascular diseases (Hassan et al., 2014).

properties

IUPAC Name |

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-21-11-12-22(18-14-27(24,25)13-17(18)21)20(23)16-9-5-6-10-19(16)26-15-7-3-2-4-8-15/h2-10,17-18H,11-14H2,1H3/t17-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKIIDVVEPFLAO-MSOLQXFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

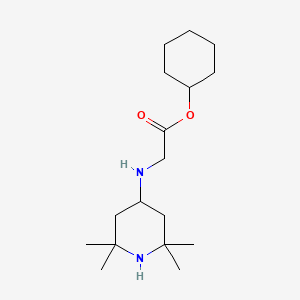

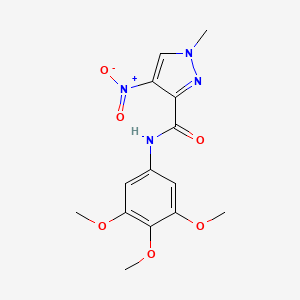

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)

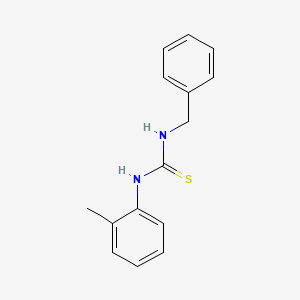

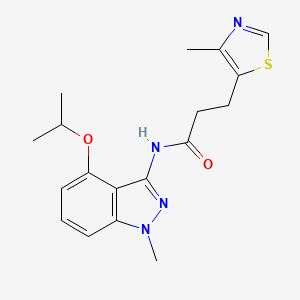

![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)

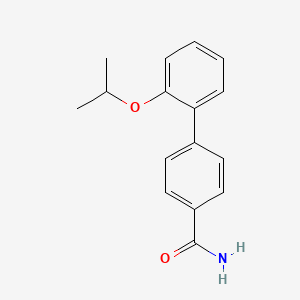

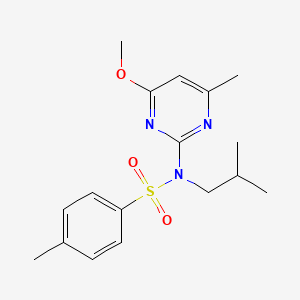

![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5508577.png)

![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)